molecular formula C19H15FN2O3 B7683182 (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid

Numéro de catalogue B7683182
Poids moléculaire: 338.3 g/mol
Clé InChI: PWAABOQHAGMLGU-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. Inhibition of BTK signaling by (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been shown to inhibit BTK phosphorylation and downstream signaling pathways, including AKT and ERK. In preclinical models, (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has also been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in lab experiments include its specificity for BTK and its ability to inhibit B-cell receptor signaling, which is a key pathway in B-cell malignancies. (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has also demonstrated synergistic effects with other targeted therapies, which may enhance its efficacy in combination therapy. The limitations of using (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in lab experiments include its limited availability and the need for further clinical studies to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the development of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid and other BTK inhibitors. One direction is the evaluation of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in combination with other targeted therapies, such as venetoclax and lenalidomide, in clinical trials. Another direction is the investigation of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and selectivity for BTK is an active area of research.

Méthodes De Synthèse

The synthesis of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid involves the condensation of 4-fluoroaniline with quinoline-6-carboxylic acid to form the intermediate 4-fluoro-N-(quinolin-6-yl)benzamide. This intermediate is then coupled with (S)-3-aminopropanoic acid to form the final product, (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid. The synthesis of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been reported in several publications, including a patent application by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies. (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Propriétés

IUPAC Name

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c20-15-6-3-12(4-7-15)17(11-18(23)24)22-19(25)14-5-8-16-13(10-14)2-1-9-21-16/h1-10,17H,11H2,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAABOQHAGMLGU-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NC(CC(=O)O)C3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)C(=O)N[C@@H](CC(=O)O)C3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.